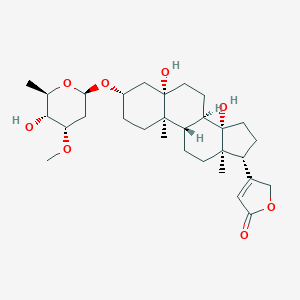
Periplocymarin
Overview
Description
Periplocymarin is a cardenolide glycoside.
4-[(3S,5S,10R,13R,14S,17S)-5,14-Dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-YL]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[A]phenanthren-17-YL]-5H-furan-2-one is a natural product found in Strophanthus hispidus, Periploca sepium, and other organisms with data available.
Mechanism of Action
Target of Action
Periplocymarin, a cardiac glycoside, primarily targets the sodium-potassium-activated adenosine triphosphatase (Na±K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .
Mode of Action
This compound interacts with its target, Na±K±ATPase, leading to an increase in intracellular calcium levels . This interaction promotes calcium influx into the cardiomyocytes . In a calcium-free buffer, this phenomenon vanishes, indicating that this compound enhances calcium influx rather than promoting the release of intracellular calcium .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to impair the PI3K/AKT signaling pathway, which plays a critical role in regulating cell survival and apoptosis . Additionally, this compound has been found to influence ceramide metabolism . Ceramides are bioactive lipids that play a key role in cellular processes such as differentiation, proliferation, and apoptosis .
Pharmacokinetics
It has been demonstrated that the compound can be administered via injection, leading to an immediate increase in mean arterial pressure . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The interaction of this compound with Na±K±ATPase and the subsequent increase in intracellular calcium concentration lead to enhanced contractility of the myocardium . This results in an instantaneous rise in blood pressure . Moreover, this compound has been shown to induce apoptosis in colorectal cancer cells via impairing the PI3K/AKT pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of calcium is necessary for this compound to exert its effects . Furthermore, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
Periplocymarin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly sodium potassium-activated adenosine triphosphatase (Na±K±ATPase), and promotes calcium influx in cardiomyocytes . This interaction enhances the contractility of the myocardium, leading to an instantaneous rise in blood pressure .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cardiovascular cells, this compound increases the intracellular calcium concentration, thereby enhancing the contractility of the myocardium . In cancer cells, this compound inhibits proliferation and induces apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes calcium influx in cardiomyocytes by targeting Na±K±ATPase, which indirectly leads to an increase in blood pressure . In cancer cells, this compound impairs the PI3K/AKT pathway, promoting cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to protect against myocardial fibrosis induced by β-adrenergic activation
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, an injection of this compound (5 mg/kg) through the external jugular vein immediately increased the mean arterial pressure in anesthetized C57BL/6 mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Na±K±ATPase and influences metabolic flux
Subcellular Localization
It is known to influence calcium influx in cardiomyocytes , suggesting it may localize to regions of the cell involved in calcium regulation
Properties
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQBDJPMXRDOQ-YUUDFPFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317267 | |
| Record name | Periplocymarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32476-67-8 | |
| Record name | Periplocymarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32476-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Periplocymarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periplocymarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERIPLOCYMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Periplocymarin?
A1: this compound exerts its effects primarily by inhibiting the sodium-potassium pump (Na+/K+-ATPase). [, , ]
Q2: How does this compound's inhibition of Na+/K+-ATPase lead to its observed effects?
A2: Inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular calcium (Ca2+) concentration. This increase in Ca2+ can trigger a cascade of downstream effects, including increased cardiac contractility and induction of apoptosis in certain cell types. [, ]
Q3: Beyond Na+/K+-ATPase, are there other molecular targets of this compound?
A3: Research suggests that this compound may also interact with signaling pathways involved in cell survival and death. For instance, studies indicate a potential role in modulating the PI3K/AKT pathway, a key regulator of cell growth, proliferation, and apoptosis. [] Further research is needed to fully elucidate the extent and significance of this compound's interaction with these additional pathways.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C30H46O8, and its molecular weight is 534.68 g/mol. [, ]
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research papers don't delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been used for identification and quantification in various studies. [, , , ]
Q6: How is this compound absorbed and distributed in the body?
A6: While oral administration is common clinically, research suggests that this compound might undergo significant first-pass metabolism, potentially explaining the limited detection of the parent drug in plasma after oral dosing. [, ] Studies utilizing LC-MS/MS methods have detected this compound and its metabolites in various tissues, including the heart, liver, spleen, lung, and kidney, with a higher accumulation in the liver. [, ]
Q7: What are the primary routes of metabolism and excretion for this compound?
A7: this compound is primarily metabolized in the liver. One identified metabolite is Periplogenin. Excretion appears to occur mainly through biliary routes, with limited elimination via urine and feces, primarily in the form of metabolites. [, ]
Q8: Has this compound demonstrated efficacy in in vivo models?
A9: this compound has shown promising results in preclinical studies using animal models. In a mouse xenograft model of liver cancer, this compound combined with an autophagy inhibitor exhibited significant anti-tumor effects. [] Furthermore, it demonstrated protective effects against myocardial fibrosis in mice subjected to β-adrenergic activation. []
Q9: What are the known safety concerns associated with this compound?
A11: this compound, similar to other cardiac glycosides, has a narrow therapeutic index. This means that the effective dose is close to the dose that can cause toxicity. [] Cardiotoxicity is a major concern, potentially leading to arrhythmias and other cardiac complications. [] Therefore, careful dose optimization and monitoring are crucial when considering this compound for therapeutic purposes.
Q10: What strategies are being explored to improve the delivery and targeting of this compound?
A12: To enhance the therapeutic efficacy and mitigate potential toxicity, researchers are investigating targeted drug delivery strategies. One approach involves conjugating this compound to targeting moieties, such as octreotide, a somatostatin analog. [] This conjugation aims to direct the drug specifically to tumor cells overexpressing somatostatin receptors, thereby enhancing its anti-tumor activity while minimizing off-target effects. Another strategy involves encapsulating this compound in nanocarriers, like PEGylated liposomes or self-assembled prodrug nanoparticles. [, ] These nanocarriers can improve drug solubility, prolong circulation time, and enhance tumor accumulation, leading to better therapeutic outcomes.
Q11: What analytical methods are commonly employed for the detection and quantification of this compound?
A13: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized technique for the accurate and sensitive determination of this compound in various biological matrices, including plasma, tissue, and urine. [, , , , , , ] This method allows for the simultaneous measurement of this compound and its metabolites, providing valuable insights into its pharmacokinetic profile.
Q12: What are some significant milestones in the research of this compound?
A15: Early investigations identified this compound as a cardiac glycoside present in various plant species, including Castilloa elastica, Strophanthus species, and Periploca species. [, , , , , ] The elucidation of its chemical structure and pharmacological properties marked significant advancements. [, ] Subsequent studies explored its cardiotonic effects and potential as an anti-cancer agent, leading to investigations into its mechanisms of action, pharmacokinetics, and strategies for targeted drug delivery. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


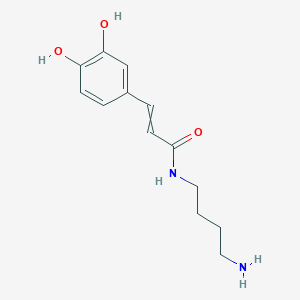
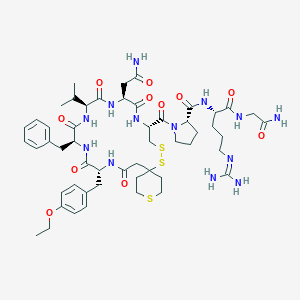
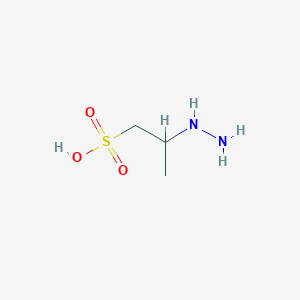
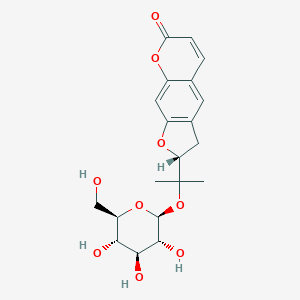
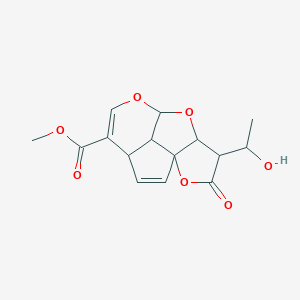
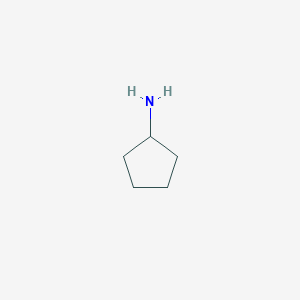
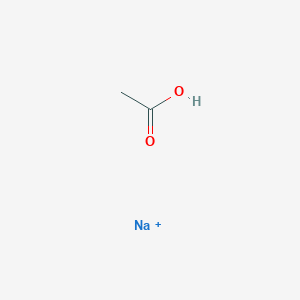
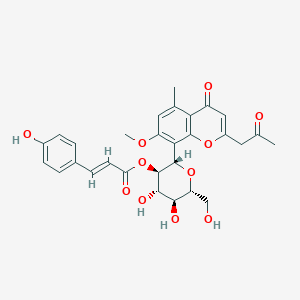
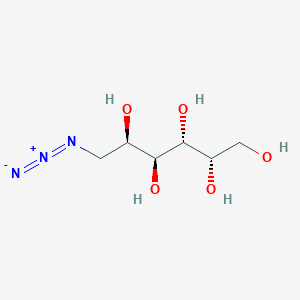
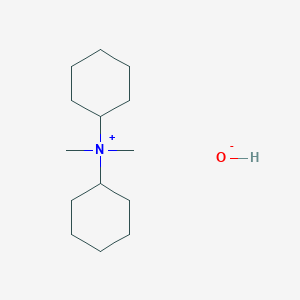
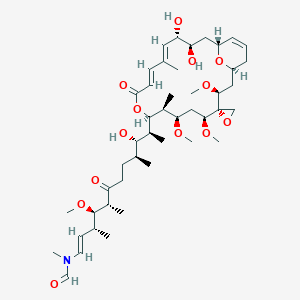
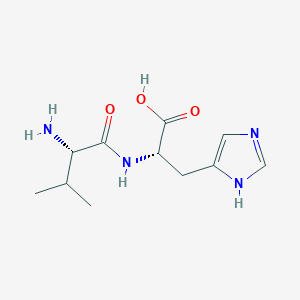
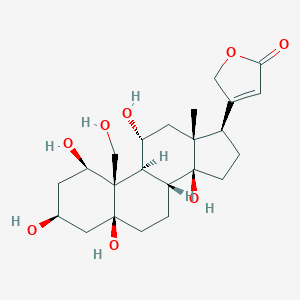
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
